

# A Comparative Analysis of Talazoparib Pharmacokinetics Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Talazoparib-13C,d4 |           |
| Cat. No.:            | B12370236          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding Talazoparib's pharmacokinetic variability in patients with organ impairment, providing crucial data for clinical development and therapeutic application.

This guide offers a comprehensive comparison of Talazoparib levels in different patient populations, with a primary focus on individuals with renal and hepatic impairment. The data presented is compiled from peer-reviewed clinical studies and aims to provide an objective overview of the drug's performance and the supporting experimental evidence.

## Impact of Renal Impairment on Talazoparib Pharmacokinetics

Talazoparib's exposure is significantly influenced by renal function. As the primary route of elimination for unchanged Talazoparib is through renal excretion, patients with impaired kidney function exhibit higher plasma concentrations of the drug.[1][2] A dedicated phase I study systematically evaluated the pharmacokinetics of Talazoparib in patients with varying degrees of renal impairment compared to those with normal renal function.[1][2]

The study revealed a clear trend of increased Talazoparib exposure with worsening renal function.[1] Patients with mild, moderate, and severe renal impairment experienced a notable rise in both the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax) at steady state. These findings underscore the



necessity for dose adjustments in this patient population to mitigate the risk of increased toxicity.

Table 1: Comparison of Talazoparib Pharmacokinetic Parameters in Patients with Renal Impairment vs. Normal Renal Function (at Day 22)

| Degree of<br>Renal<br>Impairment                     | Patient Cohort<br>(n) | % Increase in<br>AUC <sub>0-24</sub> | % Increase in<br>Cmax | Recommended<br>Starting Dose |
|------------------------------------------------------|-----------------------|--------------------------------------|-----------------------|------------------------------|
| Mild (eGFR 60–<br>89 mL/min/1.73<br>m <sup>2</sup> ) | 9                     | 12.2%                                | 11.1%                 | 1 mg/day                     |
| Moderate (eGFR<br>30–59<br>mL/min/1.73 m²)           | 8                     | 43.0%                                | 31.6%                 | 0.75 mg/day                  |
| Severe (eGFR<br>15–29<br>mL/min/1.73 m²)             | 8                     | 163.3%                               | 89.3%                 | 0.5 mg/day                   |
| Normal Renal<br>Function                             | 9                     | -                                    | -                     | 1 mg/day                     |

Data sourced from a phase I, open-label, non-randomized study where Talazoparib was administered orally at 0.5 mg/day for 22 days.

## Impact of Hepatic Impairment on Talazoparib Pharmacokinetics

In contrast to renal impairment, hepatic function does not appear to significantly alter the pharmacokinetics of Talazoparib. A phase I study involving patients with advanced solid tumors and varying degrees of hepatic impairment (mild, moderate, or severe) found no clinically meaningful impact on the drug's apparent clearance (CL/F).

Population pharmacokinetic analysis from this study, which included 37 patients, indicated that baseline creatinine clearance was the only significant covariate affecting Talazoparib's



clearance. Furthermore, noncompartmental analysis of data from 17 evaluable patients showed no clear trend of increased drug exposure with worsening hepatic function. The protein binding of Talazoparib was also comparable across all hepatic function groups. Consequently, no dose modification is recommended for patients with any degree of hepatic impairment.

### **Other Patient Population Considerations**

A population pharmacokinetic analysis pooling data from four clinical studies (including two phase 1, one phase 2, and one phase 3 trial) characterized the pharmacokinetics of Talazoparib in a broader patient population. This analysis concluded that no dose adjustments are necessary based on a patient's age, sex, baseline body weight, or Asian race. The study also noted that the presence of mild renal or hepatic impairment did not warrant a dose change.

# Experimental Protocols Pharmacokinetic Analysis in Patients with Renal and Hepatic Impairment

The studies cited in this guide employed robust methodologies to assess the pharmacokinetics of Talazoparib. Below is a summary of the typical experimental protocol:

- Study Design: Phase I, open-label, non-randomized studies were conducted in patients with advanced solid tumors and varying degrees of organ impairment.
- Dosing: Patients received a daily oral dose of Talazoparib (e.g., 0.5 mg for 22 days).
- Sample Collection: Plasma and urine samples were collected at multiple time points after single and multiple doses of Talazoparib to determine its concentration.
- Bioanalytical Method: Talazoparib concentrations in plasma and urine were measured using validated assays. While specific details of the assays are proprietary, they are confirmed to be validated according to regulatory standards.
- Pharmacokinetic Analysis: Plasma pharmacokinetic parameters, including AUC and Cmax, were calculated using noncompartmental analysis (NCA). Population pharmacokinetic



(PopPK) analyses were also performed to identify covariates that might influence the drug's disposition.





Click to download full resolution via product page

Caption: Workflow for a clinical trial assessing Talazoparib pharmacokinetics in patients with organ impairment.

### **Signaling Pathway and Mechanism of Action**

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, Talazoparib leads to the accumulation of these breaks, which, during DNA replication, generate double-strand breaks. In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Talazoparib Pharmacokinetics Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370236#comparative-analysis-of-talazoparib-levels-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com